molecular formula C23H19FN4O2 B11211763 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11211763
M. Wt: 402.4 g/mol
InChI Key: AMFWFMJQRAXETH-UHFFFAOYSA-N
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Description

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound belonging to the class of pyrrolo[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with cyclopropyl, phenyl, and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This often involves the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. Additionally, the use of high-purity reagents and solvents is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and survival . By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopropyl and fluorophenyl groups enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H19FN4O2

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H19FN4O2/c24-16-6-8-17(9-7-16)26-20(29)13-27-12-19(15-4-2-1-3-5-15)21-22(27)23(30)28(14-25-21)18-10-11-18/h1-9,12,14,18H,10-11,13H2,(H,26,29)

InChI Key

AMFWFMJQRAXETH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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